1,2-Di(1,3-dioxan-2-yl)ethane
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Overview
Description
1,2-Di(1,3-dioxan-2-yl)ethane is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by their six-membered ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(1,3-dioxan-2-yl)ethane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the implementation of continuous flow reactors can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1,3-dioxan-2-yl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4, OsO4, and CrO3.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., RMgX) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1,2-Di(1,3-dioxan-2-yl)ethane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2-Di(1,3-dioxan-2-yl)ethane exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways . The presence of oxygen atoms in the ring structure allows for hydrogen bonding and other interactions that enhance its stability and reactivity .
Comparison with Similar Compounds
1,2-Di(1,3-dioxan-2-yl)ethane can be compared with other similar compounds, such as:
1,3-Dioxolanes: These compounds have a five-membered ring structure and are less stable than 1,3-dioxanes.
Dimethoxyethane: This compound is a linear ether and is used as a solvent in various chemical reactions.
1,2-Dioxolanes: These compounds are also cyclic ethers but have different reactivity and stability profiles compared to 1,3-dioxanes.
The uniqueness of this compound lies in its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts .
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O4/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 |
InChI Key |
NIECWKGAMZJJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2OCCCO2 |
Origin of Product |
United States |
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